molecular formula C7H6N4 B14009788 2-Phenyl-2h-tetrazole CAS No. 56476-95-0

2-Phenyl-2h-tetrazole

Cat. No.: B14009788
CAS No.: 56476-95-0
M. Wt: 146.15 g/mol
InChI Key: QLDFMNWSPWEFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Biological Activity

2-Phenyl-2H-tetrazole is a compound of significant interest due to its diverse biological activities, including antioxidant, antitumor, and antihypertensive properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. Its synthesis typically involves the reaction of phenyl hydrazine with carbonyl compounds or through cyclization reactions involving azides. The structural integrity and conformation of the compound can be analyzed using techniques such as NMR and X-ray diffraction, which confirm its molecular geometry and bonding characteristics .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the radical scavenging ability of compounds. For instance, one study reported that a derivative of this compound showed a radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL, indicating effective antioxidant potential even at low concentrations .

Concentration (mg/mL)DPPH Scavenging Activity (%)
5071.7
100N/A
30072.5

Antitumor Activity

The antitumor properties of this compound have also been explored. In one study, derivatives were tested against epidermoid carcinoma cells, showing promising results that suggest their potential as therapeutic agents in cancer treatment. The binding affinity of these compounds to specific enzymes was assessed through molecular docking studies, revealing significant interactions that could inhibit tumor growth .

Antihypertensive Activity

The antihypertensive effects of compounds related to this compound have been investigated as well. A series of ester derivatives synthesized from tetrazole showed significant activity as angiotensin-II receptor antagonists. These compounds demonstrated enhanced antihypertensive effects compared to their parent drugs, indicating a potential for developing new antihypertensive therapies .

Multitarget Biological Activity

Another interesting aspect of this compound is its multitarget biological activity. For example, a derivative known as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine exhibited high probabilities for various activities, including analgesic effects and inhibition of phospholipase D. Such multitarget profiles suggest that these compounds might be useful in treating complex conditions involving multiple pathways .

Case Studies and Research Findings

  • Antioxidant Study : A recent investigation into the antioxidant properties of tetrazole derivatives highlighted their ability to scavenge free radicals effectively, providing insights into their use in preventing oxidative stress-related diseases .
  • Antitumor Efficacy : In vitro studies on epidermoid carcinoma cells indicated that specific tetrazole derivatives could inhibit cell proliferation significantly, suggesting their potential role in cancer therapy .
  • Hypertension Treatment : Research on synthesized ester derivatives demonstrated their effectiveness in lowering blood pressure in animal models, marking them as promising candidates for further clinical development .

Properties

CAS No.

56476-95-0

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

2-phenyltetrazole

InChI

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h1-6H

InChI Key

QLDFMNWSPWEFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.